(R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
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Overview
Description
®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an ethanamine group at the 1st position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination to introduce the ethanamine group at the 1st position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring structure and have been studied for their anti-fibrotic activities.
Phenylephrine Related Compounds: These compounds, such as ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride, have similar structural features and are used in pharmaceutical applications.
Uniqueness
®-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H12BrClN2 |
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Molecular Weight |
251.55 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
XNXZPUVFWDMCIG-FYZOBXCZSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl |
Origin of Product |
United States |
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